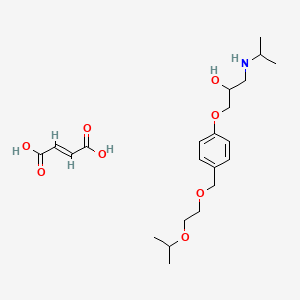
Brain PI(4,5)P2
Descripción general
Descripción
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor but ubiquitous component of the inner leaflet of the plasma membrane of eukaryotic cells . It plays a critical role as a substrate for a number of important signaling proteins . PI(4,5)P2 is an intermediate in the IP3/DAG pathway where it is hydrolyzed by phospholipase C to liberate the second messengers, inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) . PI(4,5)P2 is also a substrate for PI 3-kinase where it is phosphorylated to PI (3,4,5)P3, an activator of downstream signaling components .
Synthesis Analysis
PI(4,5)P2 is synthesized mainly by phosphorylation of PI by PI 4-kinases, forming phosphatidylinositol 4-phosphate [PI(4)P], which is then phosphorylated by PI(4)P 5-kinase (PIP5K) in the plasma membrane (PM) to generate PI(4,5)P2 . The synthesis and turnover of PI(4,5)P2 are both spatially and temporally regulated .
Molecular Structure Analysis
The molecular structure of PI(4,5)P2 is complex. It contains two phosphomonoesters at positions 4 and 5 and one phosphodiester at position 1 that connects the headgroup to the glycerol backbone .
Chemical Reactions Analysis
PI(4,5)P2 can be hydrolyzed by phospholipase C to yield the signaling molecules diacylglycerol (DAG) and phosphatidyl inositol (3,4,5) triphosphate (PI(3,4,5)P3) . It can also influence the release of pituitary hormones acting as an intact lipid to regulate ion channel gating and concomitant calcium signaling, as well as the exocytic pathway .
Physical And Chemical Properties Analysis
PI(4,5)P2 is among the most highly charged anionic phospholipids, and it exhibits rich physical chemistry . It is insoluble in ethanol and DMSO, soluble in Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) at 5mg/mL .
Aplicaciones Científicas De Investigación
Physical Interventions in Brain Injuries
- Use in Managing Aggressive Behavior : A study by Stubbs & Alderman, 2008 audited the use of physical interventions (PI) to manage aggressive behavior in adults with acquired brain injury. They found that PI was used 1427 times over a year, with the majority lasting less than 10 minutes. This highlights the role of PI in managing challenging behaviors due to brain injury.
Brain Science and Neuroscience Research
- Team Science in Neuroscience : Koch & Jones (2016) in their study at the Allen Institute for Brain Science, emphasize the significance of large team science projects in neuroscience, mirroring approaches more common in large physics projects. This provides insights into how collaborative efforts in neuroscience can advance our understanding of the brain, potentially including PI(4,5)P2 research (Koch & Jones, 2016).
Functional Imaging of the Human Brain
- Accelerated Parallel Imaging : De Zwart et al. (2006) discuss the application of accelerated parallel imaging (PI) techniques in functional imaging experiments of the human brain. This technique helps in reducing geometrical distortions in imaging, improving the spatial and temporal resolution of functional Magnetic Resonance Imaging (fMRI) experiments (De Zwart et al., 2006).
Neurodegenerative Diseases
- Role in Autophagy : Ferguson, Lenk, & Meisler (2009) found that mutations affecting PI(3,5)P2 can lead to spongiform degeneration of the brain and are linked to diseases like Charcot–Marie–Tooth disease and amyotrophic lateral sclerosis (ALS). This indicates the crucial role of PI(3,5)P2 in autophagy in the central nervous system (Ferguson, Lenk, & Meisler, 2009).
Advances in Brain Technologies
- Innovations in Neurotechnologies : Devor et al. (2013) discuss the Brain Research through Advancing Innovative Neurotechnologies (BRAIN) Initiative, which has focused on developing new tools for understanding the human brain. This initiative is likely to influence research in areas like PI(4,5)P2 through its emphasis on technological advances in neuroscience (Devor et al., 2013).
Neurobiology and Molecular Studies
- Polyphosphoinositides Research : Serunian et al. (1989) explored the role of various polyphosphoinositides including PI-3-P, PI-3,4-P2, and PI-4,5-P2, in relation to phospholipases C from the liver and brain. Their findings suggest independent turnover of these phospholipids, which can inform further research on PI(4,5)P2 in brain functions (Serunian et al., 1989).
Cognitive and Emotional Aspects
- Brain Research in Education : Hinton, Miyamoto, & Della-Chiesa (2008) highlight the connection between neuroscience and education. They emphasize how advancements in brain research, including the understanding of molecules like PI(4,5)P2, can inform educational practices and policies, especially in the context of learning and emotions (Hinton, Miyamoto, & Della-Chiesa, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research directions include understanding the regulation of PI(4,5)P2 in cells, its cellular functions, and the implications of dysregulation of PI(4,5)P2 in many diseases . There is also interest in understanding the roles of PI(4,5)P2 in hormone secretion in a PI(4,5)P2-independent manner .
Propiedades
IUPAC Name |
[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWINRVXAYPOMW-FCNJXWMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H85O19P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420578 | |
| Record name | Brain PI(4,5)P2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1047.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brain PI(4,5)P2 | |
CAS RN |
245126-95-8 | |
| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245126-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brain PI(4,5)P2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does brain PI(4,5)P2 interact with model membranes, and what influences its partitioning behavior?
A1: The research abstract states that brain PI(4,5)P2 readily incorporates into model membranes []. Its partitioning from an aqueous solution into a bilayer favors liquid-disordered membranes over liquid-ordered ones []. This suggests that the physical state of the membrane influences how readily brain PI(4,5)P2 will incorporate itself. Further research is ongoing to determine if factors like lipid composition, acyl chain structure, or cholesterol concentration impact this partitioning behavior [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)


![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)





![2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene](/img/structure/B1233871.png)
